molecular formula C15H14N2O3S B2985484 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 2034566-14-6

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2985484
CAS No.: 2034566-14-6
M. Wt: 302.35
InChI Key: UHVSOAAAGNDWHF-UHFFFAOYSA-N
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Description

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound featuring a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the isoxazole and carboxamide groups.

  • Preparation of Furan and Thiophene Intermediates

    • Furan-3-carboxaldehyde and thiophene-2-carboxaldehyde are often used as starting materials.
    • These intermediates can be synthesized via Vilsmeier-Haack formylation or other formylation reactions.
  • Coupling Reaction

    • The furan and thiophene intermediates are coupled using a Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boronic acids or esters.
  • Functionalization

    • The coupled product undergoes further functionalization to introduce the isoxazole ring. This can be achieved through cyclization reactions involving nitrile oxides and alkenes.
    • Finally, the carboxamide group is introduced via amidation reactions using appropriate amines and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and continuous flow techniques to handle larger volumes.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation

    • The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides or sulfoxides.
  • Reduction

    • Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
  • Substitution

    • Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products Formed

    Oxidation: Epoxides, sulfoxides

    Reduction: Amines

    Substitution: Halogenated thiophenes, nitro derivatives

Scientific Research Applications

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide has diverse applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex molecules.
    • Acts as a ligand in coordination chemistry.
  • Biology

    • Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
  • Medicine

    • Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
  • Industry

    • Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
  • 2,5-Di(thiophen-2-yl)furan-3-carbonitrile

Comparison

Compared to similar compounds, N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide is unique due to its combination of furan, thiophene, and isoxazole rings, which confer distinct electronic and steric properties. This uniqueness can result in different reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-10-8-13(17-20-10)15(18)16-6-4-12-2-3-14(21-12)11-5-7-19-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVSOAAAGNDWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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